Tirilazad
Overview
Description
Tirilazad is a synthetic, lipid-soluble, non-glucocorticoid, 21-aminosteroid compound. It was developed to inhibit lipid peroxidation and has shown neuroprotective properties in various experimental models. This compound has been investigated for its potential in treating conditions such as subarachnoid hemorrhage, traumatic brain injury, spinal cord injury, and ischemic stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tirilazad is synthesized through a series of chemical reactions starting from a glucocorticoid molecule. The structure is optimized to remove glucocorticoid side effects and enhance free radical scavenging.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Tirilazad undergoes various chemical reactions, primarily focusing on its antioxidant properties. The compound is known for its ability to inhibit lipid peroxidation, a chain reaction involving initiation, propagation, and termination steps .
Common Reagents and Conditions: The reactions involving this compound typically use reagents that facilitate the inhibition of lipid peroxidation. For example, this compound has been shown to inhibit direct and indirect UVA-induced lipid peroxidation in human dermal fibroblasts . Common reagents include iron chelators and antioxidants that work synergistically with this compound to enhance its protective effects.
Major Products Formed: The major products formed from reactions involving this compound are primarily related to its antioxidant activity. These include reduced levels of malondialdehyde, a marker of lipid peroxidation, and other byproducts of oxidative stress reduction .
Scientific Research Applications
Tirilazad has been extensively studied for its neuroprotective properties. It has shown efficacy in reducing vasospasm and infarct size in experimental models of subarachnoid hemorrhage and ischemic stroke . Additionally, this compound has been investigated for its potential in treating traumatic brain injury and spinal cord injury, where it has demonstrated the ability to reduce oxidative damage and improve neurological outcomes .
In the field of dermatology, this compound has been studied for its ability to protect human dermal fibroblasts from UVA-induced oxidative stress, highlighting its potential in preventing photoaging and photocarcinogenesis .
Mechanism of Action
Tirilazad exerts its effects primarily through its antioxidant properties. It inhibits lipid peroxidation by scavenging free radicals and stabilizing cellular membranes. The compound targets reactive oxygen species and reactive nitrogen species, preventing oxidative damage to lipids, proteins, and DNA . This mechanism is crucial in protecting neuronal cells from ischemic and traumatic injuries.
Comparison with Similar Compounds
- Methylprednisolone
- PNU-101033E (a pyrrolopyrimidine lazaroid)
- Other 21-aminosteroids
Tirilazad’s uniqueness lies in its optimized structure, which enhances its lipid solubility and antioxidant efficacy without the adverse effects associated with glucocorticoids .
Biological Activity
Tirilazad mesylate, a novel aminosteroid, has garnered attention for its potential neuroprotective properties, particularly in the context of traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH). This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, and relevant case studies.
This compound exhibits its biological activity primarily through two mechanisms:
- Free Radical Scavenging : this compound acts as a scavenger of free radicals, particularly peroxyl and hydroxyl radicals. This property helps to inhibit lipid peroxidation, a process that can lead to cellular damage in the brain following trauma .
- Membrane Stabilization : The compound demonstrates a high affinity for lipid bilayers, integrating into cell membranes and stabilizing them. This action reduces the mobility of lipid peroxyl radicals, thereby minimizing their interaction with fatty acids and preventing oxidative stress .
Despite its lipophilic nature, this compound's ability to penetrate the blood-brain barrier is limited; however, it is concentrated in vascular endothelial cell membranes. This localization suggests a significant role in preserving endothelial function and maintaining blood-brain barrier integrity during acute brain injuries .
Randomized Trials
Several multicenter trials have evaluated the efficacy of this compound in patients with severe head injuries and SAH. Key findings include:
- Head Injury Study : In a cohort of 1,120 patients with varying degrees of head injury, no significant difference was found in overall recovery rates between this compound and placebo groups (39% vs. 42% good recovery) after six months. However, subgroup analysis indicated that this compound may reduce mortality among males with severe head injuries accompanied by traumatic SAH (34% vs. 43% mortality) .
- Aneurysmal SAH Study : A randomized trial involving 897 patients showed no significant differences in outcomes among those receiving this compound at doses of 2 mg/kg or 6 mg/kg compared to placebo. Notably, higher mortality was observed in men with severe grades treated with lower doses of this compound .
Case Studies
Case studies have highlighted specific instances where this compound demonstrated potential benefits:
- In animal models, administration of this compound improved metabolic states in non-oedematous brain tissue following severe cerebral contusions .
- A study involving horses indicated that methylated this compound could mitigate laminitis induced by oligofructose, suggesting its broader applicability beyond human neuroprotection .
Summary of Findings
The following table summarizes key research findings regarding this compound's efficacy in clinical trials:
Properties
IUPAC Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O2/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3/t26-,29-,31+,35-,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKASMJPSJDQKY-RBFSKHHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869521 | |
Record name | Tirilazad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110101-66-1 | |
Record name | Tirilazad | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110101-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirilazad [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirilazad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13050 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirilazad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIRILAZAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD064E883I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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